Tetrahydrofurfuryl bromide Tetrahydrofurfuryl bromide
Brand Name: Vulcanchem
CAS No.: 1192-30-9
VCID: VC21077298
InChI: InChI=1S/C5H9BrO/c6-4-5-2-1-3-7-5/h5H,1-4H2
SMILES: C1CC(OC1)CBr
Molecular Formula: C5H9BrO
Molecular Weight: 165.03 g/mol

Tetrahydrofurfuryl bromide

CAS No.: 1192-30-9

Cat. No.: VC21077298

Molecular Formula: C5H9BrO

Molecular Weight: 165.03 g/mol

* For research use only. Not for human or veterinary use.

Tetrahydrofurfuryl bromide - 1192-30-9

Specification

CAS No. 1192-30-9
Molecular Formula C5H9BrO
Molecular Weight 165.03 g/mol
IUPAC Name 2-(bromomethyl)oxolane
Standard InChI InChI=1S/C5H9BrO/c6-4-5-2-1-3-7-5/h5H,1-4H2
Standard InChI Key VOHILFSOWRNVJJ-UHFFFAOYSA-N
SMILES C1CC(OC1)CBr
Canonical SMILES C1CC(OC1)CBr

Introduction

Physical and Chemical Properties

Physical Properties

Tetrahydrofurfuryl bromide exhibits specific physical characteristics that define its behavior in laboratory and industrial settings. These properties are essential for determining appropriate handling, storage, and application methods.

PropertyValueConditionsSource
Molecular FormulaC₅H₉BrO-
Molecular Weight165.03 g/mol-
CAS Registry Number1192-30-9-
Physical StateLiquid20°C
ColorColorless to light orange/yellow-
Boiling Point59-60°C12 Torr
Boiling Point70°C22 mmHg
Density1.4362 g/cm³20°C
Density1.47 g/cm³20°C
Flash Point73°C-
Refractive Index1.49-

Chemical Structure and Reactivity

Tetrahydrofurfuryl bromide features a tetrahydrofuran ring with a bromomethyl substituent at the 2-position. This structural arrangement confers specific chemical reactivity that makes the compound valuable in synthetic applications. The compound can be represented by several identifiers, including the SMILES notation "BrCC1CCCO1" and the InChI code "InChI=1S/C5H9BrO/c6-4-5-2-1-3-7-5/h5H,1-4H2" .

The bromine functionality acts as a good leaving group, allowing nucleophilic substitution reactions to occur readily. This reactivity profile enables tetrahydrofurfuryl bromide to serve as an effective alkylating agent, introducing the tetrahydrofurfuryl group to various nucleophiles including amines, alcohols, and phenols.

Synthesis Methods

Traditional Approaches

Modern Synthetic Routes

Contemporary synthetic approaches have focused on improving purity and yield. One successful method involves the use of tetrahydrofurfuryl alcohol as the starting material, with (tetrahydrofuran-2-yl)methyl methanesulfonate as an intermediate . This approach significantly reduces the formation of unwanted byproducts since the methanesulfonate group serves as a better leaving group than bromide for SN2 reactions, leading to substitution rather than elimination as the preferred reaction pathway.

The modern synthesis typically yields tetrahydrofurfuryl bromide with a purity exceeding 95% as determined by gas chromatography (GC) analysis . This high-purity product is essential for research applications in pharmaceutical development and fine chemical synthesis.

Applications

Pharmaceutical Research and Development

Tetrahydrofurfuryl bromide serves as a key intermediate in the production of various pharmaceuticals. Its ability to introduce the tetrahydrofurfuryl group to diverse molecular scaffolds makes it valuable in drug discovery and development processes. The compound is utilized in the synthesis of potential drug candidates, contributing to their desired pharmacological properties .

Polymer Chemistry

In polymer science, tetrahydrofurfuryl bromide is employed in the synthesis of specialty polymers. These polymers exhibit enhanced properties such as improved thermal stability and flexibility, which are crucial for applications in coatings, adhesives, and other industrial materials . The incorporation of the tetrahydrofurfuryl group can modify polymer characteristics, enabling the development of materials with tailored properties for specific applications.

Research has demonstrated that polymers synthesized using tetrahydrofurfuryl bromide can be utilized in various advanced applications, including supercapacitors. For instance, studies have shown that bis(tetrahydrofurfuryl) ether, which can be synthesized using tetrahydrofurfuryl bromide, can serve as a non-volatile solvent in poly(3,4-propylenedioxythiophene)-based supercapacitors .

Organic Synthesis

As an alkylating agent, tetrahydrofurfuryl bromide introduces a furfuryl group (C₄H₃O) to various nucleophiles, facilitating the creation of new carbon-carbon bonds. This property is particularly valuable in organic synthesis for constructing complex molecular architectures.

The compound can be used to alkylate amines, alcohols, and phenols, leading to the formation of ethers, esters, and amides, respectively. Additionally, the furfuryl group can serve as a protecting group for carbonyl functionality (aldehydes and ketones), preventing unwanted reactions while allowing for further modifications on the molecule.

Agricultural Chemicals

Tetrahydrofurfuryl bromide plays a role in the development of agricultural chemicals, including pesticides and herbicides. The compound contributes to the formulation of effective agrochemicals that are essential for modern agricultural practices . Its ability to introduce specific functional groups can enhance the efficacy and targeting capabilities of agricultural products.

Flavor and Fragrance Industry

In the flavor and fragrance sector, tetrahydrofurfuryl bromide is utilized in the production of flavorings and fragrances. The compound contributes to the development of sensory attributes in food products and cosmetics . Its role in this industry highlights the diverse applications of tetrahydrofurfuryl bromide beyond traditional chemical synthesis.

Market Analysis

Market Size and Growth Projections

The global tetrahydrofurfuryl bromide market is experiencing steady growth, with significant expansion projected over the coming years. According to market research, the estimated global market size in 2025 is approximately $50 million, with projections indicating growth to $75 million by 2033 .

Various market analyses suggest a Compound Annual Growth Rate (CAGR) ranging from 4% to 6.9% during the forecast period . This growth is primarily driven by increasing demand in research and medical applications, as well as expanding utilization in pharmaceutical synthesis and specialty chemicals production.

Market Segmentation

The tetrahydrofurfuryl bromide market is segmented based on several factors, including purity levels and application areas. Regarding purity, the market is typically divided into three segments:

  • Less than 95% purity

  • 95-96% purity

  • More than 96% purity

These purity levels cater to specific application requirements, with higher-purity products generally commanding premium prices in the market .

Regional Analysis

The market for tetrahydrofurfuryl bromide exhibits distinct regional patterns, with North America and Europe currently dominating global market share. This dominance is attributed to the established research infrastructure and robust pharmaceutical industries in these regions .

Key Market Players

Several major chemical companies are active in the tetrahydrofurfuryl bromide market. Key players include Merck, TCI America, and Thermo Fisher Scientific . These companies are engaged in research and development activities and strategic partnerships to strengthen their market positions and expand their product portfolios.

Companies like TCI America offer tetrahydrofurfuryl bromide with purity exceeding 95% (as determined by GC analysis) for research and industrial applications . The competitive landscape is characterized by a focus on product quality, technical support, and global distribution capabilities.

Future Research Directions

The versatility of tetrahydrofurfuryl bromide suggests several promising avenues for future research:

  • Development of more efficient and environmentally friendly synthesis methods

  • Exploration of novel applications in emerging fields such as nanotechnology and materials science

  • Investigation of structure-activity relationships in pharmaceutical compounds containing the tetrahydrofurfuryl group

  • Design of new catalytic systems utilizing tetrahydrofurfuryl bromide for selective chemical transformations

Ongoing research in green chemistry principles is also leading to innovations in synthetic methodologies for tetrahydrofurfuryl bromide, potentially reducing costs and environmental impact .

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